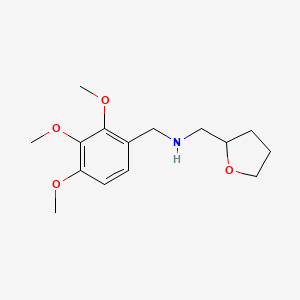

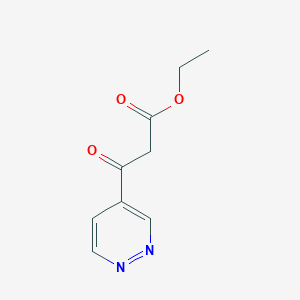

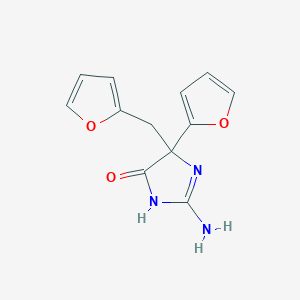

![molecular formula C14H13N3O2 B3142763 2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-88-4](/img/structure/B3142763.png)

2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Overview

Description

The compound “2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one” is a complex organic molecule that contains several functional groups including an imidazole ring, a phenyl group, and a furan ring. These functional groups suggest that this compound might have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl ring, and a furan ring. These rings could potentially participate in aromatic stacking interactions and hydrogen bonding, which could influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the phenyl ring, and the furan ring. These functional groups are known to participate in a variety of chemical reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase the compound’s stability and influence its solubility .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . This is particularly important in the face of increasing microbial resistance, as new antimicrobial compounds are urgently needed .

Anti-Inflammatory Activity

The compound has been synthesized and screened for its in vitro anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Activity

The compound has been designed, synthesized, and screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) . This indicates that it could be used in the development of new anticancer drugs.

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . This includes their use as antimicrobial drugs, which are one of the most powerful tools in the fight against bacterial strain-caused infection .

Bio-Based Materials

Furan platform chemicals (FPCs), which include furan derivatives like the compound , can be economically synthesized from biomass . This opens up a wide range of possibilities for the manufacture of bio-based materials .

Synthesis of Chiral Furans

Furan platform chemicals can be used in a variety of methods for the synthesis of chiral furans . This is important in the field of organic chemistry, as chiral compounds are key to many biological processes.

Mechanism of Action

Target of Action

The primary targets of the compound “2-Amino-5-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-4(5H)-one” are currently unknown. This compound is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . They have been used as medicines in various disease areas .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Furan derivatives can influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely, from changes in cell signaling to alterations in metabolic processes.

Result of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-4-(furan-2-ylmethyl)-4-phenyl-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-13-16-12(18)14(17-13,9-11-7-4-8-19-11)10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAUYZHISPGQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/structure/B3142731.png)

![1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B3142732.png)

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142771.png)